Technical Dossier: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene
Technical Dossier: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene
The following technical dossier provides an in-depth analysis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , designed for researchers and process chemists.
[1][2][3][4]
Part 1: Identity & CAS Verification
Core Directive: The precise identification of poly-halogenated nitrobenzenes is prone to nomenclature errors due to the multiple permutations of substituents.[1] The data below represents the verified identity for the specific 4,6-difluoro isomer.
Chemical Identity Table
| Parameter | Technical Specification |
| Chemical Name | 1,2-Dibromo-4,6-difluoro-3-nitrobenzene |
| CAS Registry Number | 1806293-99-1 |
| Molecular Formula | C₆HBr₂F₂NO₂ |
| Molecular Weight | 316.88 g/mol |
| MDL Number | MFCD28144982 (Vendor specific, verify per batch) |
| SMILES | Fc1cc(F)c(Br)c(Br)c1=O |
Structural Validation (Isomer Alert)
Critical Caution: Researchers frequently confuse this compound with its structural isomer, 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (CAS: 1481-57-8).[1] The 4,5-difluoro variant is more commercially prevalent.[1]
-
Target Compound (CAS 1806293-99-1): Fluorines at positions 4 and 6 (meta to each other).[1]
-
Common Isomer (CAS 1481-57-8): Fluorines at positions 4 and 5 (ortho to each other).[1]
Protocol: Always verify the ¹H-NMR splitting pattern. The target compound (4,6-difluoro) possesses a single aromatic proton at position 5, which appears as a triplet (or doublet of doublets) due to coupling with two flanking fluorine atoms.[1]
Part 2: Synthetic Logic & Retrosynthesis
As a Senior Application Scientist, I advise approaching the synthesis of this scaffold by analyzing the electronic directing effects. The "crowded" nature of the 1,2,3-substitution pattern (Bromo-Bromo-Nitro) creates significant steric strain.[1]
Retrosynthetic Analysis
The synthesis likely proceeds via the nitration of a dibromo-difluoro precursor.[1] The challenge lies in directing the nitro group to the 3-position, sandwiched between a bromine and a fluorine.[1]
Mechanism:
-
Precursor Selection: 1,2-Dibromo-3,5-difluorobenzene is the logical precursor.[1]
-
Nitration: Electrophilic aromatic substitution (
).[1]-
The two Bromine atoms are ortho/para directing but deactivating.[1]
-
The two Fluorine atoms are ortho/para directing and strongly activating (relative to Br).[1]
-
Regioselectivity: The position between the two fluorines (C4 in precursor, C2 in final) is sterically accessible but electronically distinct.[1] However, to get the target 1,2-dibromo-4,6-difluoro-3-nitrobenzene, the precursor would actually be 1,2-dibromo-4,6-difluorobenzene (if following the target numbering).[1]
-
Correction: If we start with 1,3-difluoro-2,4,6-tribromobenzene and perform selective reduction or substitution, we might achieve the pattern.[1] However, direct nitration of 3,5-difluoro-1,2-dibromobenzene is the most direct theoretical route.[1]
-
Visualization: Identification & Logic Flow
The following diagram illustrates the decision logic for verifying the compound and distinguishing it from its isomer.
Figure 1: Decision matrix for the identification and structural verification of the target compound.
Part 3: Applications in Drug Discovery
This compound acts as a high-value electrophilic scaffold for Nucleophilic Aromatic Substitution (
Reactivity Profile
The presence of the nitro group at position 3 activates the fluorine atoms at positions 4 and 6.[1]
-
C4-Fluorine: Ortho to the Nitro group. Highly activated.
-
C6-Fluorine: Para to the Nitro group. Highly activated.
-
Selectivity: Nucleophiles (amines, thiols) will preferentially attack the fluorine atoms over the bromine atoms.[1] The C4-F is often more labile due to the inductive effect of the adjacent Nitro group, though steric hindrance from the C3-Nitro and C5-H must be considered.[1]
Experimental Protocol: Functionalization (General)
Note: This is a generalized procedure for fluoronitrobenzene scaffolds.
-
Setup: Dissolve 1.0 eq of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene in anhydrous DMF or DMSO.
-
Base: Add 1.2 eq of
or DIPEA.[1] -
Nucleophile: Add 1.05 eq of the desired amine (
).[1] -
Condition: Stir at
to RT. Monitor by TLC/LCMS.[1]-
Insight: Low temperature is crucial to prevent double substitution (displacement of both fluorines).[1]
-
-
Workup: Dilute with water, extract with EtOAc.
Part 4: Safety & Handling
Hazard Class: Irritant / Potential Sensitizer.[1]
Handling Protocol:
-
Use only in a chemical fume hood.[1]
-
Avoid contact with strong reducing agents (risk of exothermic reduction of the nitro group).[1]
-
Store under inert atmosphere (
) at 2-8°C to prevent slow hydrolysis or photolytic degradation.[1]
References
-
ChemSrc . (2025).[1] CAS 1806293-99-1 Entry and Physicochemical Properties. Retrieved from [Link]
-
Oakwood Chemical . (2025).[1] Fluorinated Aromatics and Nitrobenzene Derivatives Catalog. Retrieved from [Link]
